molecular formula C21H18N2O5S B2710106 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide CAS No. 866152-16-1

4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide

Cat. No.: B2710106
CAS No.: 866152-16-1
M. Wt: 410.44
InChI Key: ANDUFDGDLKPGML-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a benzoxazepin scaffold. Its structure comprises a sulfonamide group linked to a 4-methoxybenzene ring and a bicyclic 2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin moiety. The methoxy group enhances solubility, while the benzoxazepin core may confer conformational rigidity, influencing binding affinity .

Properties

IUPAC Name

4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-13-3-9-18-20(11-13)28-19-10-4-14(12-17(19)21(24)22-18)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDUFDGDLKPGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzoxazepine intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target Compound C₂₁H₁₉N₂O₅S 435.45 Methoxy group, benzoxazepin ring Enhanced solubility (methoxy), rigid bicyclic scaffold
4-Methyl Analog (AK Scientific) C₂₁H₁₉N₂O₄S 419.45 Methyl group, benzoxazepin ring Lower polarity (methyl vs. methoxy), potential lipophilicity increase
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 275.31 Methoxy group, no benzoxazepin Simpler structure, higher aqueous solubility

Key Observations:

  • Substituent Effects : The methoxy group in the target compound likely improves solubility compared to the methyl analog. However, the benzoxazepin scaffold increases molecular weight and complexity relative to simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide.

Biological Activity

4-Methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide (CAS: 866152-16-1) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H18N2O5SC_{21}H_{18}N_{2}O_{5}S. It contains a benzene sulfonamide moiety, which is often associated with biological activity, particularly in the context of drug development.

Anticancer Properties

Research indicates that compounds related to this compound may possess anticancer properties. For instance:

  • In Vitro Studies: Preliminary studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as A431 and Bcap-37, suggesting potential applications in oncology .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. While specific data on this compound's antimicrobial effects are scarce, its structural similarities to known sulfonamides imply potential efficacy against bacterial infections.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects of related benzoxazepine compounds; showed significant inhibition of tumor cell growth in vitro.
Study 2Explored the pharmacokinetics of similar sulfonamide derivatives; indicated favorable absorption and distribution profiles.
Study 3Analyzed the structure-activity relationship (SAR) of benzoxazepines; identified key functional groups that enhance biological activity.

Toxicity and Safety Profile

Toxicological assessments are crucial for any new pharmaceutical compound. While specific toxicity data for this compound are not available, general safety profiles for sulfonamides include:

  • Potential Side Effects: Allergic reactions, gastrointestinal disturbances, and hematological effects.

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